![molecular formula C10H8O5 B14483870 3-Hydroxy-2,6-dimethyl-4H,5H-pyrano[2,3-b]pyran-4,5-dione CAS No. 66296-81-9](/img/structure/B14483870.png)
3-Hydroxy-2,6-dimethyl-4H,5H-pyrano[2,3-b]pyran-4,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2,6-dimethyl-4H,5H-pyrano[2,3-b]pyran-4,5-dione is a heterocyclic compound that belongs to the class of pyrano[2,3-b]pyrans. This compound is characterized by its unique structure, which includes a fused pyran ring system. It has garnered significant interest in the fields of organic and medicinal chemistry due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,6-dimethyl-4H,5H-pyrano[2,3-b]pyran-4,5-dione typically involves the condensation of 4H-chromene-3-carbaldehydes with cyclic 1,3-dicarbonyl compounds in the presence of ammonium acetate as a green catalyst. This process includes a Knoevenagel condensation followed by a 6π-electrocyclization of the 1-oxatriene intermediates formed . The reaction is carried out in acetic acid, and the conditions are optimized to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and eco-friendly synthesis are often applied to scale up the production. The use of ammonium acetate as a catalyst and acetic acid as a solvent aligns with these principles, making the process more sustainable and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-2,6-dimethyl-4H,5H-pyrano[2,3-b]pyran-4,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the type of substitution reaction.
Major Products Formed
The major products formed from these reactions include various substituted pyrano[2,3-b]pyrans, ketones, aldehydes, and alcohols.
Applications De Recherche Scientifique
3-Hydroxy-2,6-dimethyl-4H,5H-pyrano[2,3-b]pyran-4,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and antioxidant properties
Mécanisme D'action
The mechanism of action of 3-Hydroxy-2,6-dimethyl-4H,5H-pyrano[2,3-b]pyran-4,5-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3-Dihydro-5-hydroxy-6-methyl-4H-pyran-4-one (Dihydromaltol)
- 2H-Pyran, 3,4-dihydro- (Dihydropyran)
- 2(5H)-Furanone, 3-hydroxy-4,5-dimethyl- (Sotolone)
Uniqueness
3-Hydroxy-2,6-dimethyl-4H,5H-pyrano[2,3-b]pyran-4,5-dione is unique due to its fused pyran ring system, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
66296-81-9 |
|---|---|
Formule moléculaire |
C10H8O5 |
Poids moléculaire |
208.17 g/mol |
Nom IUPAC |
3-hydroxy-2,6-dimethylpyrano[2,3-b]pyran-4,5-dione |
InChI |
InChI=1S/C10H8O5/c1-4-3-14-10-6(7(4)11)9(13)8(12)5(2)15-10/h3,12H,1-2H3 |
Clé InChI |
VHROFSGNJPLNBJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=COC2=C(C1=O)C(=O)C(=C(O2)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


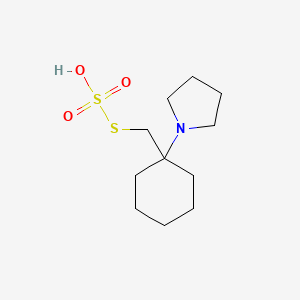
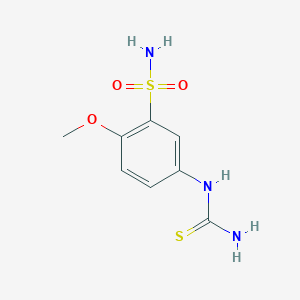
![3H-Indolium, 2-[[(4-ethoxyphenyl)methylhydrazono]methyl]-1,3,3-trimethyl-, chloride](/img/structure/B14483808.png)


![3-(1,3-Benzoxazol-2-yl)-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14483826.png)
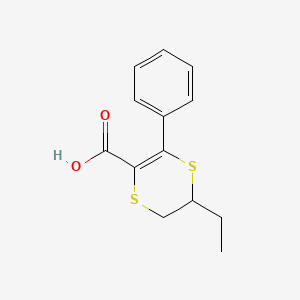
![1,1'-Disulfanediylbis[2-(ethylsulfanyl)-3-nitro-5-(trifluoromethyl)benzene]](/img/structure/B14483830.png)
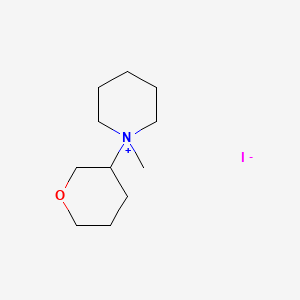
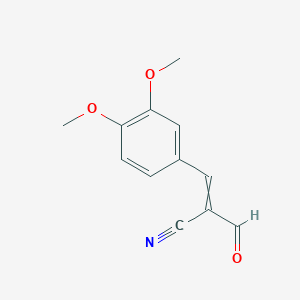
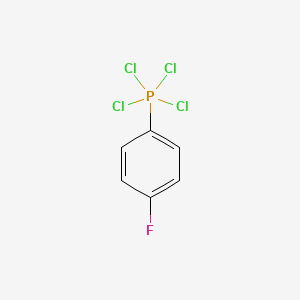
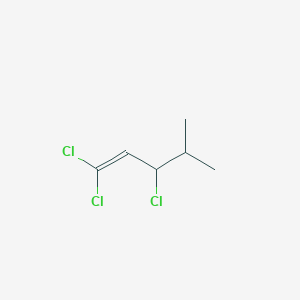
![2,2-Dimethyl-4-[(phenylselanyl)methyl]-1,3-dioxolane](/img/structure/B14483881.png)
![Methyl 4-[(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methoxyphenyl)butanoate](/img/structure/B14483891.png)
